2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate
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Overview
Description
2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methanesulfonyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the sulfonation of naphthalene to introduce the methanesulfonyl group. This is followed by the esterification of the resulting sulfonyl naphthalene with benzoic acid or its derivatives under acidic conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Similar structure with methoxy groups instead of methanesulfonyl.
Naproxen methyl ester: Contains a naphthalene ring with a methoxy group and a propanoate ester.
5-Chloro-6-methoxynaphthalen-2-yl propanoic acid: Similar naphthalene structure with chloro and methoxy substituents.
Uniqueness
2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
62244-96-6 |
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Molecular Formula |
C20H16O5S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[2-(6-methylsulfonylnaphthalen-2-yl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C20H16O5S/c1-26(23,24)18-10-9-15-11-17(8-7-16(15)12-18)19(21)13-25-20(22)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChI Key |
LPKUFMKXWAMORV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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